1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride
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Overview
Description
1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of 3-methylphenyl derivatives. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination is often carried out using a fluorinating agent such as Selectfluor. The resulting intermediate is then subjected to a reductive amination reaction with ethanamine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanamine side chain can be oxidized to form corresponding imines or reduced to yield secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce imines or secondary amines.
Scientific Research Applications
1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride
- 1-(5-Bromo-2-chlorophenyl)ethanamine hydrochloride
- 1-(5-Bromo-2-methylphenyl)ethanamine hydrochloride
Uniqueness
1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride is unique due to the combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and binding characteristics. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications .
Properties
IUPAC Name |
1-(5-bromo-2-fluoro-3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-5-3-7(10)4-8(6(2)12)9(5)11;/h3-4,6H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAPZSFNEMYSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(C)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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